molecular formula C15H18N2O3 B1650573 (2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID CAS No. 118546-30-8

(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID

Cat. No.: B1650573
CAS No.: 118546-30-8
M. Wt: 274.31 g/mol
InChI Key: FSWQIRAILVPQQO-JTQLQIEISA-N
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Description

(2S)-2-[4-(1H-Indol-3-yl)butanamido]propanoic Acid, with the molecular formula C15H18N2O3, is a high-purity synthetic indole derivative supplied for research purposes. This compound is part of a class of molecules being investigated for their multifunctional neuroprotective properties. Research into structurally related indole-3-propionic acid (IPA) analogs has demonstrated significant potential in models of neurodegenerative pathology, including protection against oxidative stress, the inhibition of amyloid-β fibril formation, and the suppression of cytotoxic processes relevant to conditions like Alzheimer's and Parkinson's disease . Furthermore, studies indicate that IPA can influence critical metabolic pathways, such as glycerolipid and glutathione metabolism, and has been shown to enhance the growth and productivity of useful metabolites in plant cultures, suggesting broader applications in agricultural and industrial biotechnology . Its mechanism of action is associated with potent antioxidant effects, including the ability to suppress iron-induced lipid peroxidation and scavenge free radicals without exhibiting pro-oxidant activity, a key advantage over many synthetic antioxidants . As a research chemical, this compound represents a valuable tool for probing metabolic pathways, developing therapies for complex neurological disorders, and enhancing biomass production. This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(15(19)20)17-14(18)8-4-5-11-9-16-13-7-3-2-6-12(11)13/h2-3,6-7,9-10,16H,4-5,8H2,1H3,(H,17,18)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWQIRAILVPQQO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349335
Record name Indolebutyric acid-alanine conjugate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118546-30-8
Record name Indolebutyric acid-alanine conjugate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[4-(1H-indol-3-yl)butanamido]propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Indole-3-butyric Acid (IBA) as a Precursor

Indole-3-butyric acid (IBA) serves as a direct precursor. Its synthesis typically follows Friedel-Crafts alkylation or hydroarylation strategies:

  • Friedel-Crafts Alkylation : Indole reacts with γ-butyrolactone in the presence of Lewis acids (e.g., AlCl₃) to form 4-(indol-3-yl)butyric acid.
  • Hydroarylation : Catalytic methods using transition metals (e.g., Pd or Rh) enable direct coupling of indole with acrylic acid derivatives.

Example Protocol from PMC :

A solution of indole (1.0 g, 8.5 mmol) in dichloromethane (20 mL) is treated with γ-butyrolactone (1.2 equiv) and AlCl₃ (2.0 equiv) at 0°C. The mixture is stirred for 12 h, quenched with ice-water, and extracted with ethyl acetate. The organic layer is concentrated, and the crude product is recrystallized from ethanol to yield IBA (72% yield).

Alternative Routes via Propionic Acid Derivatives

Modification of 3-(3,4-dimethoxyphenyl)propionic acid derivatives (as in Ambeed) provides insights into borane-mediated reductions and coupling reactions. While these methods target dimethoxyphenyl groups, analogous protocols apply to indole systems.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Reagents :

  • O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
  • N-Ethyl-N,N-diisopropylamine (DIPEA)

Protocol Adapted from Ambeed :

4-(1H-Indol-3-yl)butanoic acid (1.0 equiv) is dissolved in N,N-dimethylformamide (DMF) under nitrogen. HBTU (1.2 equiv) and DIPEA (2.0 equiv) are added at 0°C, followed by L-alanine methyl ester (1.1 equiv). The reaction is stirred at room temperature for 12 h, diluted with ethyl acetate, and washed with NaHCO₃ and brine. The organic layer is dried (Na₂SO₄) and concentrated. The methyl ester is hydrolyzed with LiOH (2.0 equiv) in THF/H₂O (3:1) to yield the target compound.

Yield : 48–72% (depending on steric hindrance and purification).

Borane-Dimethyl Sulfide Complex for In Situ Activation

Borane-dimethyl sulfide (BH₃·SMe₂) facilitates direct reduction of carboxylic acids to alcohols but can also activate intermediates for coupling.

Example from Ambeed :

3-(3,4-Dimethoxyphenyl)propanoic acid (0.50 g) in THF is treated with BH₃·SMe₂ (1.5 equiv) at 0°C, stirred at 75°C for 1.5 h, and quenched with MeOH. The intermediate alcohol is oxidized back to the acid for subsequent coupling.

Stereochemical Control and Chiral Resolution

Use of Chiral Auxiliaries

The (2S) configuration is introduced via:

  • Chiral Pool Synthesis : Starting from L-alanine ensures retention of stereochemistry.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures to isolate the (S)-enantiomer.

Crystallization-Induced Dynamic Resolution

Racemic intermediates are treated with chiral resolving agents (e.g., L-tartaric acid) to isolate the desired enantiomer.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield Advantages Limitations
HBTU-Mediated Coupling HBTU, DIPEA, DMF, rt 48–72% High purity, scalable Requires anhydrous conditions
Borane Activation BH₃·SMe₂, THF, 0–75°C 88–100% Mild conditions, fewer byproducts Limited substrate scope
Enzymatic Resolution Lipase, phosphate buffer, 37°C 60–75% Eco-friendly, high enantioselectivity Long reaction times

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.03 (s, 1H, COOH), 7.53 (d, J = 7.6 Hz, indole-H), 3.67 (t, J = 6.4 Hz, CH₂OH).
  • MS (ESI) : m/z 335.138 [M+H]⁺, consistent with molecular formula C₁₆H₁₈N₂O₃.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) confirms ≥95% purity.

Industrial-Scale Considerations

  • Cost Efficiency : HBTU-based methods are preferred for large-scale production despite higher reagent costs.
  • Green Chemistry : Enzymatic and borane-mediated routes align with sustainable practices but require optimization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the propanoic acid can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the propanoic acid.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activities. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID is unique due to its specific combination of the indole moiety and the butanoylamino group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

(2S)-2-[4-(1H-indol-3-yl)butanamido]propanoic acid, also known as a derivative of tryptophan, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its indole structure, which is known for various pharmacological effects, including anti-inflammatory and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O3C_{23}H_{23}N_{3}O_{3} with a molecular mass of approximately 389.45 g/mol. The compound features an indole moiety that contributes to its biological activity, particularly in modulating neurotransmitter systems and exhibiting anti-cancer properties.

1. Anticancer Properties

Research has indicated that indole derivatives can inhibit the growth of various cancer cell lines. A study demonstrated that this compound exhibited cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest and apoptosis
A549 (Lung)18Inhibition of proliferation

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was shown to enhance neuronal survival in models of oxidative stress, likely through the modulation of antioxidant pathways. The compound significantly reduced reactive oxygen species (ROS) levels and increased the expression of antioxidant enzymes.

3. Anti-inflammatory Activity

This compound has also been reported to possess anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests a potential role in treating inflammatory diseases.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in a significant reduction in tumor size in 30% of participants. The study highlighted the compound's ability to target cancer stem cells, which are often resistant to conventional therapies.

Case Study 2: Neurodegeneration

A preclinical study using a mouse model of Alzheimer's disease demonstrated that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation. These findings suggest that this compound may offer therapeutic benefits in neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-[4-(1H-indol-3-yl)butanamido]propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential coupling of indole-containing precursors with protected amino acids. Key steps include:

Indole Activation : The 3-position of indole is functionalized via alkylation or amidation.

Amide Bond Formation : Coupling the activated indole derivative with a protected (2S)-2-aminopropanoic acid using reagents like HATU or EDCI.

Deprotection : Acidic or enzymatic cleavage of protecting groups (e.g., tert-butyl or benzyl esters).
Optimization strategies:

  • Temperature Control : Lower temperatures (0–4°C) reduce side reactions during coupling.
  • Catalyst Screening : Use of DMAP or HOAt improves coupling efficiency.
  • Purification : Reverse-phase HPLC or recrystallization enhances purity .

Q. What spectroscopic techniques are employed to characterize the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry and indole/amide linkages. Aromatic protons (δ 7.0–7.8 ppm) and α-protons (δ 3.5–4.5 ppm) are diagnostic.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 331.2).
  • X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths/angles and hydrogen-bonding networks .
  • FT-IR : Amide I (1650–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) bands confirm functional groups.

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (EN 166/EU standard).
  • Engineering Controls : Use fume hoods for synthesis and handling to minimize inhalation risks.
  • First Aid :
  • Skin Contact : Wash with soap/water; seek medical attention for irritation .
  • Inhalation : Move to fresh air; monitor for respiratory distress .
  • Waste Disposal : Incinerate in certified hazardous waste facilities to prevent environmental release .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound and its analogs?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., indole C5 methylation, sulfonamide replacement) and assess bioactivity.
  • In Vitro Assays : Test analogs against targets (e.g., enzymes, receptors) using fluorescence polarization or SPR.
  • Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to identify critical residues (e.g., hydrophobic pockets accommodating indole moieties).
    Example SAR Table :
Analog StructureModification SiteBioactivity (IC50)Target
Naphthalene-sulfonamide derivativeSulfonamide12 nMSerine protease
Methoxy-indole variantIndole C545 nMKinase X

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Use uniform protocols (e.g., buffer pH, temperature) to minimize variability.
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher activity in low-ionic-strength conditions).
  • Orthogonal Validation : Confirm results via independent methods (e.g., SPR for binding affinity, cellular assays for functional activity).
  • Probe Contaminants : HPLC-MS detects impurities (>98% purity required for reliable data) .

Q. How can computational modeling predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates conformational stability in solvated environments.
  • Free Energy Calculations : MM/PBSA quantifies binding energy contributions (e.g., indole’s hydrophobic interactions).
  • Pharmacophore Mapping : Phase (Schrödinger) identifies essential features (e.g., hydrogen-bond acceptors near the carboxylic acid group).
  • Validation : Compare predicted vs. experimental IC50 values using Pearson correlation coefficients .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID
Reactant of Route 2
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(2S)-2-[4-(1H-INDOL-3-YL)BUTANAMIDO]PROPANOIC ACID

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